3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid
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Overview
Description
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid typically involves the reaction of 2-aminothiazoles with phenacyl bromides. This reaction can be carried out under various conditions, including reflux in solvents such as propan-2-ol, methyl ethyl ketone, acetone, and ethanol . Microwave irradiation and the use of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst have also been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol
- 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-6-7(2-3-8(12)13)11-4-5-14-9(11)10-6/h2-5H,1H3,(H,12,13)/b3-2+ |
InChI Key |
YRDVZTQNUFRRFR-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(N2C=CSC2=N1)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=CC(=O)O |
Origin of Product |
United States |
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